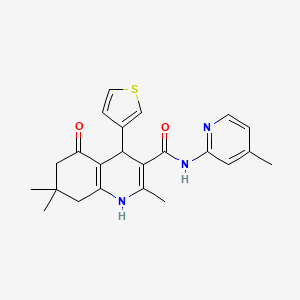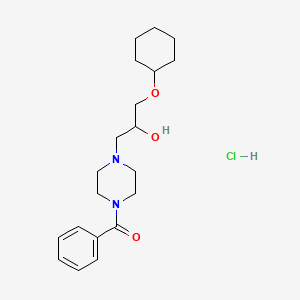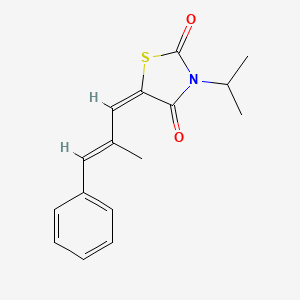![molecular formula C24H26N2O4S B5202507 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide, commonly known as DASAMBA, is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DASAMBA belongs to the family of sulfonamide compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DASAMBA is not fully understood, but it is known to inhibit the activity of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. HDACs remove acetyl groups from histones, which leads to the compaction of chromatin and the repression of gene expression. DASAMBA inhibits the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression (5).
Biochemical and Physiological Effects:
DASAMBA has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HDAC activity, and the improvement of cognitive function in animal models of Alzheimer's disease. DASAMBA has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines (6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DASAMBA in lab experiments is its potential as a lead compound for the development of novel HDAC inhibitors and anticancer agents. DASAMBA is also relatively easy to synthesize and has good solubility in various solvents. However, one of the limitations of using DASAMBA in lab experiments is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the study of DASAMBA, including the development of more potent and selective HDAC inhibitors based on the DASAMBA scaffold, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the synthesis of DASAMBA derivatives and analogs may lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, DASAMBA is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DASAMBA has been synthesized using various methods and has been shown to have potential as a lead compound for the development of novel HDAC inhibitors and anticancer agents. The mechanism of action of DASAMBA involves the inhibition of HDAC activity, leading to the activation of gene expression. DASAMBA has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the improvement of cognitive function in animal models of Alzheimer's disease. While there are limitations to its use in lab experiments, there are several future directions for the study of DASAMBA, including the development of more potent and selective HDAC inhibitors and the evaluation of its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
DASAMBA can be synthesized using various methods, including the reaction of 3,4-dimethyl aniline with p-toluenesulfonyl chloride to form 3,4-dimethyl-N-(p-toluenesulfonyl)aniline, which is then reacted with 2-methoxybenzyl chloride to form 3,4-dimethyl-N-(2-methoxybenzyl)-N-(p-toluenesulfonyl)aniline. This intermediate is then reacted with 4-methylbenzoyl chloride to form 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide (DASAMBA) (1).
Applications De Recherche Scientifique
DASAMBA has been extensively studied for its potential use in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, DASAMBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of histone deacetylases (HDACs) (2). In neuroscience, DASAMBA has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease (3). In drug discovery, DASAMBA has been used as a scaffold for the development of novel HDAC inhibitors and as a potential lead compound for the development of new anticancer agents (4).
Propriétés
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-16-10-12-21(13-18(16)3)26-31(28,29)23-14-19(11-9-17(23)2)24(27)25-15-20-7-5-6-8-22(20)30-4/h5-14,26H,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTPDBGPSJFBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxybenzyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)


![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)

![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)



![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)